molecular formula C11H18O3 B1600577 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester CAS No. 23117-36-4

2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester

Cat. No.: B1600577
CAS No.: 23117-36-4
M. Wt: 198.26 g/mol
InChI Key: URLYGBGJPQYXBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester typically involves the esterification of 2-propenoic acid with [4-(hydroxymethyl)cyclohexyl]methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Propenoic acid, [4-(carboxymethyl)cyclohexyl]methyl ester.

    Reduction: 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methanol.

    Substitution: 2-Propenoic acid, [4-(aminomethyl)cyclohexyl]methyl ester.

Scientific Research Applications

2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

    Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.

    Biological Studies: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester in polymerization involves the formation of free radicals or ionic species that initiate the polymerization process. The molecular targets include the double bonds of the propenoic acid moiety, which undergo addition reactions to form long polymer chains. The pathways involved in the polymerization process can be controlled by varying the reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, cyclohexyl ester: This compound has a similar structure but with a methyl group at the 2-position of the propenoic acid moiety.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: This compound contains a phenyl group with a hydroxyl substituent, providing different chemical properties.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: This compound has an additional methoxy group on the phenyl ring, affecting its reactivity and applications.

Uniqueness

2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester is unique due to the presence of the cyclohexyl ring with a hydroxymethyl substituent, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and its suitability for specific applications in polymer chemistry and materials science.

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-11(13)14-8-10-5-3-9(7-12)4-6-10/h2,9-10,12H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYGBGJPQYXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885230
Record name 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
Source EPA DSSTox
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23117-36-4
Record name [4-(Hydroxymethyl)cyclohexyl]methyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23117-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (4-(hydroxymethyl)cyclohexyl)methyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023117364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
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Record name 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedimethanol monoacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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